3-Methyl Adenine-d3

描述

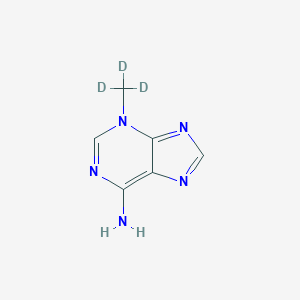

3-Methyl Adenine-d3 is a deuterated form of 3-Methyladenine, a compound widely used in scientific research. It is a derivative of adenine, a purine base found in nucleic acids. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

3-Methyl Adenine-d3 can be synthesized through the methylation of adenine using deuterated methyl iodide. The reaction typically involves the following steps:

- Dissolve adenine in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

- Add deuterated methyl iodide to the solution.

- Heat the mixture to 55°C for 5 minutes to facilitate the methylation reaction .

- Purify the product using chromatography techniques to obtain this compound with high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale methylation of adenine using deuterated methyl iodide.

- Purification through industrial chromatography systems.

- Quality control to ensure isotopic purity and absence of contaminants .

化学反应分析

Types of Reactions

3-Methyl Adenine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to adenine.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Adenine.

Substitution: Various substituted adenine derivatives.

科学研究应用

3-Methyl Adenine-d3 is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: It is used to investigate the role of adenine derivatives in cellular processes.

Medicine: It aids in the study of drug interactions and metabolic pathways.

Industry: It is employed in the development of pharmaceuticals and diagnostic tools.

作用机制

3-Methyl Adenine-d3 exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinases (PI3K). This inhibition blocks autophagosome formation, thereby affecting autophagy. The compound also interferes with class I PI3K, leading to the modulation of various signaling pathways, including those involving Akt and glycogen synthase kinase 3β . These actions result in the regulation of inflammatory responses and cellular metabolism .

相似化合物的比较

Similar Compounds

3-Methyladenine: The non-deuterated form, commonly used in autophagy research.

7-Methylguanine: Another methylated purine base with different biological activities.

6-O-Methylguanine: A methylated derivative of guanine used in DNA repair studies.

Uniqueness

3-Methyl Adenine-d3 is unique due to its deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. Its ability to inhibit PI3K and modulate autophagy pathways distinguishes it from other methylated purine bases .

生物活性

3-Methyladenine (3-MA) is a well-known autophagy inhibitor primarily recognized for its role in pharmacological studies. It specifically inhibits the class III phosphatidylinositol 3-kinase (PI3K) complex, crucial for autophagosome formation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article provides a detailed overview of the biological activity of 3-MA, including its mechanisms, effects on various cell types, and relevant case studies.

3-MA's primary mechanism involves the inhibition of the PI3K pathway, which is essential for autophagy. By blocking this pathway, 3-MA prevents the formation of autophagosomes, leading to decreased autophagic degradation of cellular components. The inhibition of autophagy can have dual effects depending on the cellular context—while it may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from utilizing autophagy for survival, it can also induce cell death independently of autophagy processes.

Key Points:

- Inhibition of Class III PI3K : 3-MA selectively inhibits class III PI3K, crucial for autophagosome formation .

- Dual Role in Autophagy : Prolonged exposure can promote autophagy under nutrient-rich conditions while inhibiting it under starvation conditions .

Biological Effects

The biological effects of 3-MA have been extensively studied across various cell types:

Cancer Cells

Research indicates that 3-MA can reduce cell viability in cancer cell lines such as HeLa and MCF-7. In a study, treatment with 3-MA significantly decreased HeLa cell viability in a dose-dependent manner, indicating its potential as an adjunct therapy in cancer treatment .

Table 1: Effects of 3-MA on Cell Viability

| Cell Type | Concentration (mM) | Viability Reduction (%) | Method Used |

|---|---|---|---|

| HeLa | 2.5 - 10 | Dose-dependent | MTT Assay |

| MCF-7 | 5 | Significant | Trypan Blue |

Neuroprotection

In models of radiation-induced brain injury, 3-MA has shown protective effects by inhibiting excessive microglial activation and reducing neuronal apoptosis. A study demonstrated that administration of 3-MA post-radiation reduced inflammatory markers and improved neuronal survival .

Table 2: Effects of 3-MA on Neuroprotection

| Treatment Group | Neuronal Apoptosis (TUNEL Staining) | Microglial Activation (Iba-1) |

|---|---|---|

| Model | High | Increased |

| 3-MA | Significantly Reduced | Decreased |

Study on Chemotherapy Efficacy

A notable study investigated the interaction between 3-MA and chemotherapeutic agents like cisplatin and tamoxifen. The results indicated that while 3-MA inhibited basal autophagy, it did not inhibit the increased autophagic response induced by these drugs. This suggests that the cytotoxic effects of chemotherapy could be potentiated by using 3-MA without compromising the drugs' efficacy .

Atherosclerosis Model

In a high-fat diet-induced atherosclerosis model, administration of 3-MA led to significant reductions in plaque size and enhanced stability of lesions. This was attributed to modulation of macrophage autophagy and foam cell formation .

属性

IUPAC Name |

3-(trideuteriomethyl)-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558973 | |

| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110953-39-4 | |

| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。